6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid
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Description
The compound “6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid” is an organic compound containing a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine (a secondary amine), from which it can be made . The compound also contains a hexanoic acid group, which is a six-carbon chain terminating in a carboxylic acid (-COOH) group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr Synthesis or similar method, followed by the introduction of the hexanoic acid group . The 2-chloroacetyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which would impart some degree of aromaticity to the molecule. The hexanoic acid group would be a linear, flexible chain, and the presence of the carboxylic acid could allow for hydrogen bonding .Chemical Reactions Analysis
As an organic compound containing both a carboxylic acid group and a heterocyclic ring, this compound could participate in a variety of chemical reactions. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation . The pyrrole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing carboxylic acid groups (like hexanoic acid) can exhibit strong hydrogen bonding, leading to higher melting points and boiling points compared to similar-sized molecules that don’t contain a carboxylic acid group . The presence of a heterocyclic ring could also impact the compound’s chemical properties .Safety and Hazards
Properties
IUPAC Name |
6-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-10-8-12(13(17)9-15)11(2)16(10)7-5-3-4-6-14(18)19/h8H,3-7,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEVSZDVIPUYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCCCC(=O)O)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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